2-phenyl-1H-imidazole-4,5-dicarboxylic acid
Overview
Description
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound with a unique structure that includes both imidazole and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzimidazole . The process typically includes the following steps:
- Dissolve benzimidazole in water and add ferric nitrate nonahydrate and nitric acid.
- Add tetrabutylammonium bromide and heat the mixture to 60°C.
- Gradually add oxone and maintain the reaction temperature for 16 hours.
- After the reaction, cool the mixture, dilute with water, and isolate the product by filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole dicarboxylate derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Imidazole dicarboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl-imidazole derivatives.
Scientific Research Applications
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s carboxylate groups and imidazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
2-(p-Hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid: Contains a hydroxyl group on the phenyl ring.
2-(p-Methylphenyl)-1H-imidazole-4,5-dicarboxylic acid: Features a methyl group on the phenyl ring.
Uniqueness
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid is unique due to its phenyl group, which enhances its ability to form π-π interactions and increases its hydrophobicity. These properties make it particularly useful in the design of MOFs and other advanced materials .
Properties
IUPAC Name |
2-phenyl-1H-imidazole-4,5-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-8(11(16)17)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWKHXMYZVFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277886 | |
Record name | NSC4623 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888-60-8 | |
Record name | NSC4623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC4623 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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